molecular formula C17H15ClN2O2 B4509842 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B4509842
M. Wt: 314.8 g/mol
InChI Key: JMTPVMNRBOCZSK-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted indole ring and a methoxyphenylacetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Acylation: The chlorinated indole is then acylated with 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent on the indole ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted indole derivatives with various nucleophiles.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the indole ring may enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: Lacks the chloro substituent.

    2-(6-bromo-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: Contains a bromo substituent instead of chloro.

    2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of methoxy.

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both chloro and methoxy substituents, which may confer distinct physicochemical properties and biological activities compared to its analogs. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-22-15-6-4-14(5-7-15)19-17(21)11-20-9-8-12-2-3-13(18)10-16(12)20/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPVMNRBOCZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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